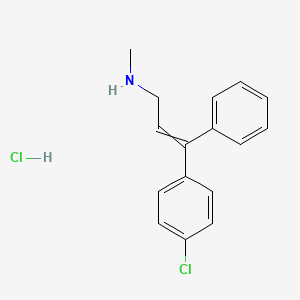![molecular formula C20H24ClNO3 B13738987 diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride CAS No. 27929-89-1](/img/structure/B13738987.png)
diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C20H24ClNO3 and a molecular weight of 361.862 g/mol. It is known for its unique structure, which includes a fluorene moiety and a quaternary ammonium group. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 9-hydroxyfluorene-9-carbonyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene oxide to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery applications.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, influencing their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;bromide
- Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;iodide
Uniqueness
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is unique due to its specific chloride ion, which influences its solubility and reactivity compared to its bromide and iodide counterparts. This uniqueness makes it suitable for particular applications where chloride ions are preferred.
Eigenschaften
CAS-Nummer |
27929-89-1 |
|---|---|
Molekularformel |
C20H24ClNO3 |
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO3.ClH/c1-3-21(4-2)13-14-24-19(22)20(23)17-11-7-5-9-15(17)16-10-6-8-12-18(16)20;/h5-12,23H,3-4,13-14H2,1-2H3;1H |
InChI-Schlüssel |
ACUALSMYKRGSLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



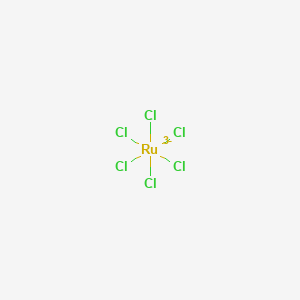


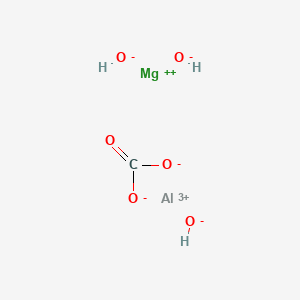
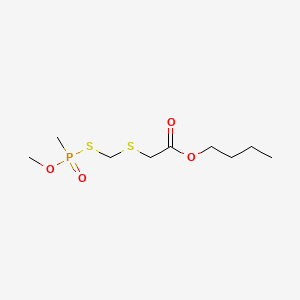
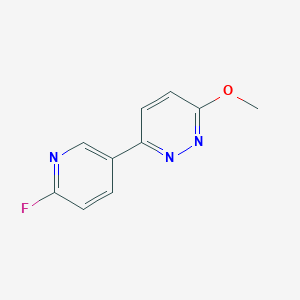
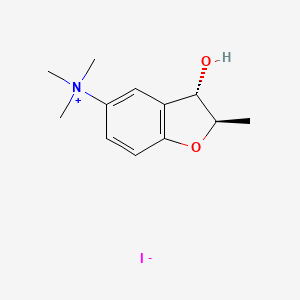

![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
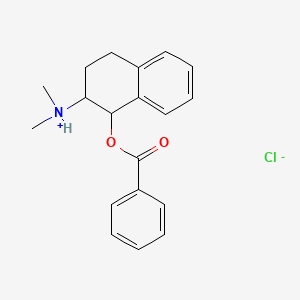
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
